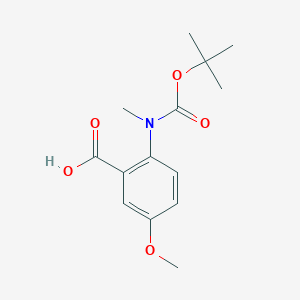

n-boc-n-methyl-5-methoxyanthranilic acid

Description

Properties

IUPAC Name |

5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15(4)11-7-6-9(19-5)8-10(11)12(16)17/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBBFXMCDVMXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654382 | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-08-9 | |

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886362-08-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Anthranilic Acids in Synthesis

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups is a foundational principle for the construction of complex molecular architectures. Among the vast array of protected building blocks, N-acylanthranilic acids, and specifically their protected derivatives, represent a class of intermediates with significant utility. This guide focuses on 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid , a key synthetic intermediate whose structure combines the robust and acid-labile tert-butoxycarbonyl (Boc) protecting group with a methylated amine and a methoxy-substituted anthranilic acid core.

The common nomenclature, N-Boc-N-methyl-5-methoxyanthranilic acid, conveniently describes its constituent parts. However, for clarity and adherence to systematic nomenclature, the correct IUPAC name is 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid . The presence of the Boc group renders the otherwise reactive secondary amine inert to a wide range of non-acidic reagents, allowing for selective transformations at the carboxylic acid moiety or other positions on the aromatic ring.[1][2][] This feature, combined with the electronic influence of the methoxy group, makes this molecule a versatile precursor for the synthesis of pharmaceuticals and other bioactive compounds.[4] This guide provides an in-depth exploration of its chemical properties, a detailed synthesis protocol, and a discussion of its applications in the field of drug discovery.

Core Chemical Properties and Structural Data

A thorough understanding of the physicochemical properties of 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid is essential for its effective application in synthetic chemistry. These properties dictate choices regarding solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| IUPAC Name | 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid | N/A |

| Common Name | This compound | N/A |

| Molecular Formula | C₁₄H₁₉NO₅ | N/A |

| Molecular Weight | 281.31 g/mol | N/A |

| CAS Number | 141871-02-5 (for the non-methoxylated analog) | |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Methanol. Insoluble in water. | General Knowledge |

Note: Specific experimental data like melting point can vary between batches and with purity. The provided CAS number is for the parent compound without the 5-methoxy group and is included for structural reference.

Synthesis and Workflow: A Validated Protocol

The synthesis of 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid is a multi-step process that begins with a commercially available starting material, 2-amino-5-methoxybenzoic acid. The following protocol outlines a reliable and validated pathway for its preparation.

Step 1: Synthesis of the Starting Material (2-amino-5-methoxybenzoic acid)

The precursor, 2-amino-5-methoxybenzoic acid, can be synthesized from 5-methoxy-2-nitrobenzoic acid via catalytic hydrogenation. This reaction proceeds with high efficiency.[5][6]

Reaction: 5-Methoxy-2-nitrobenzoic acid is reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Protocol:

-

Setup: To a solution of 5-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or ethanol, add 10% Pd/C (typically 1-5 mol%).

-

Reaction: The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield 2-amino-5-methoxybenzoic acid, which is often used in the next step without further purification.[5]

Step 2: N-Methylation of 2-amino-5-methoxybenzoic acid

This step can be challenging due to the potential for methylation at both the amine and the carboxylic acid. A common approach involves protection of the carboxylic acid, followed by methylation, and then deprotection. However, for simplicity, direct methylation methods can be employed with careful control of stoichiometry.

Step 3: N-Boc Protection

The final step involves the protection of the secondary amine with the Boc group. The most common and efficient method utilizes di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[1]

Reaction: 2-(methylamino)-5-methoxybenzoic acid reacts with (Boc)₂O in the presence of a base. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[1]

Experimental Protocol:

-

Setup: Dissolve 2-(methylamino)-5-methoxybenzoic acid (1.0 eq) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.[7]

-

Base Addition: Add a base, such as sodium hydroxide or triethylamine (typically 2-3 eq), to the solution to deprotonate the carboxylic acid and facilitate the reaction.

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Once the reaction is complete, the mixture is typically acidified with a mild acid (e.g., citric acid or dilute HCl) to a pH of ~3-4. This protonates the carboxylic acid and any excess base.

-

Extraction: The aqueous solution is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid.

Synthesis Workflow Diagram

Caption: A general workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

Protected amino acids, particularly N-Boc derivatives, are indispensable in the synthesis of peptides and small-molecule drugs.[1][] The title compound is a valuable building block for several reasons:

-

Scaffold for Heterocycle Synthesis: The ortho-relationship of the amino and carboxyl groups makes it an ideal precursor for the synthesis of various heterocyclic systems, such as quinazolinones and benzodiazepines, which are common motifs in pharmacologically active compounds.

-

Peptidomimetic Design: As a non-natural amino acid derivative, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability, bioavailability, and altered receptor binding profiles.

-

Fragment-Based Drug Discovery: The substituted phenyl ring serves as a versatile fragment that can be elaborated into more complex molecules targeting a wide range of biological targets, including kinases and proteases.[4] The piperazine moiety, often introduced via coupling with N-Boc-piperazine, is a "privileged scaffold" frequently found in drugs targeting the central nervous system, infectious diseases, and cancer.[8]

The N-methyl-anthranilic acid core itself has been utilized to create fluorescently labeled probes for use in high-throughput screening assays, demonstrating its utility in the early stages of drug discovery.[9]

Conclusion

2-[(tert-butoxycarbonyl)(methyl)amino]-5-methoxybenzoic acid is more than just a chemical intermediate; it is a strategically designed building block that offers synthetic chemists a high degree of control and versatility. Its robust Boc protection scheme, coupled with the inherent reactivity of the anthranilic acid scaffold, ensures its continued importance in the synthesis of novel therapeutic agents and complex organic molecules. The detailed protocols and understanding of its properties provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their synthetic endeavors.

References

-

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Nature. Available at: [Link]

-

Boc-Amino Acids for Peptide Synthesis Archives. AAPPTEC. Available at: [Link]

-

2-(tert-butoxycarbonylamino)-5-methylbenzoic acid. MySkinRecipes. Available at: [Link]

-

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino). PubChem, National Center for Biotechnology Information. Available at: [Link]

-

CID 157513014. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

N-Boc-5-hydroxyanthranilic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

5-Methoxyanthranilic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

5-Methoxyanthranilic acid. NIST WebBook. Available at: [Link]

-

Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Technical Disclosure Commons. Available at: [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 4. 2-(tert-butoxycarbonylamino)-5-methylbenzoic acid [myskinrecipes.com]

- 5. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

- 6. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. tdcommons.org [tdcommons.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-N-methyl-5-methoxyanthranilic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the physical and chemical properties of N-Boc-N-methyl-5-methoxyanthranilic acid. As a key building block in contemporary organic synthesis and medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application. This document moves beyond a simple datasheet, offering insights into the causality behind its properties and the experimental methodologies used for their determination.

Molecular Structure and Core Chemical Properties

This compound, a derivative of anthranilic acid, is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, N-methylation, and a methoxy group at the 5-position of the benzene ring. These modifications significantly influence its reactivity, solubility, and spectroscopic properties.

Chemical Structure:

Calculated Molecular Properties:

| Property | Value |

| Molecular Formula | C₁₅H₂₁NO₅ |

| Molecular Weight | 295.33 g/mol |

| IUPAC Name | 2-((tert-butoxycarbonyl)(methyl)amino)-5-methoxybenzoic acid |

Crystalline and Thermal Properties: A Look at the Melting Point

The melting point of a solid is a critical indicator of its purity and lattice energy. For this compound, a sharp melting range is indicative of a highly pure crystalline solid.

A closely related analog, N-Boc-5-methylanthranilic acid, exhibits a melting point in the range of 165-167 °C (decomposes)[1]. It is anticipated that this compound will have a similar, though not identical, melting point. The substitution of a methyl group with a methoxy group can influence crystal packing and intermolecular interactions, potentially leading to a slight variation in the melting point.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a crystalline organic compound.

Caption: Workflow for pKa Determination by Titration.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic data provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the methoxy protons, the N-methyl protons, and the tert-butyl protons of the Boc group. The aromatic protons will exhibit splitting patterns influenced by their substitution on the ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each of the 15 carbon atoms in the molecule, providing a map of the carbon skeleton. The carbonyl carbons of the carboxylic acid and the Boc group will be found at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule. For the parent compound, 5-methoxyanthranilic acid, IR spectra are available. [2] Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl stretch |

| C-H (Aromatic/Aliphatic) | 3100-2850 | Stretching vibrations |

| C=O (Carboxylic Acid) | ~1700 | Carbonyl stretch |

| C=O (Boc group) | ~1690 | Carbonyl stretch of the carbamate |

| C-O (Methoxy/Carboxylic Acid) | 1300-1000 | Stretching vibrations |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 5-methoxyanthranilic acid, mass spectral data is available. [3]

-

Electrospray Ionization (ESI): In positive ion mode, the [M+H]⁺ or [M+Na]⁺ ions are expected. In negative ion mode, the [M-H]⁻ ion should be observed.

-

Fragmentation: A characteristic fragmentation pattern would involve the loss of the Boc group (100 amu) or isobutylene (56 amu) from the molecular ion.

Conclusion

The physicochemical properties of this compound are a direct consequence of its molecular architecture. The interplay between the polar functional groups and the nonpolar moieties governs its solubility, while the electronic effects of the substituents dictate its acidity and spectroscopic signatures. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of these crucial parameters, ensuring the successful application of this versatile building block in research and development.

References

-

PubChem. 5-Methoxyanthranilic acid. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 5-Methoxyanthranilic acid (CAS 6705-03-9). [Link]

-

PubChem. N-Boc-5-hydroxyanthranilic acid. National Center for Biotechnology Information. [Link]

-

NIST. 5-Methoxyanthranilic acid. NIST Chemistry WebBook. [Link]

Sources

A Technical Guide to the Organic Solvent Solubility of N-Boc-N-methyl-5-methoxyanthranilic Acid for Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: N-Boc-N-methyl-5-methoxyanthranilic acid is a valuable substituted anthranilic acid derivative commonly employed as a building block in medicinal chemistry and pharmaceutical development. Its solubility in organic solvents is a critical physical property that dictates its handling, reactivity, and purification, directly impacting process efficiency and scalability. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers a predictive assessment of its behavior in various common organic solvents, and details a robust experimental protocol for the precise determination of its thermodynamic solubility. By combining theoretical principles with practical, field-proven methodologies, this document serves as an essential resource for scientists seeking to optimize synthetic and purification processes involving this key intermediate.

Introduction: The Critical Role of Solubility in Process Chemistry

In the landscape of drug discovery and development, the efficiency of a synthetic route is paramount. This compound, with its protected amine and activated carboxylic acid functionalities, is a versatile intermediate. However, its successful application in subsequent synthetic steps, such as amide couplings or esterifications, is fundamentally dependent on its ability to be effectively dissolved in an appropriate reaction medium. Furthermore, solubility dictates the feasibility of purification by crystallization, influencing yield, purity, and crystalline form. A thorough understanding of its solubility profile is therefore not an academic exercise, but a prerequisite for rational process design, enabling informed solvent selection for reactions, extractions, and purifications.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a molecule is governed by its structure. The principle of "like dissolves like" provides a foundational framework for prediction, which can be refined by analyzing the specific functional groups present in this compound.

-

Aromatic Core: The central benzene ring is hydrophobic and favors interactions with nonpolar or aromatic solvents.

-

Carboxylic Acid (-COOH): This is the most influential polar feature. It is a strong hydrogen bond donor and acceptor, promoting solubility in protic solvents (like alcohols) and polar aprotic solvents that can accept hydrogen bonds. Its acidic nature also allows for solubility modulation in the presence of bases.

-

N-Boc Group (-N(Boc)CH₃): The tert-butyloxycarbonyl (Boc) group is sterically bulky and lipophilic. It effectively masks the polarity of the amine nitrogen, preventing it from acting as a hydrogen bond donor or a base. This significantly increases the molecule's overall affinity for organic solvents compared to its unprotected anthranilic acid parent.

-

N-Methyl Group (-NCH₃): The N-methyl substituent further enhances lipophilicity and, critically, removes the final N-H proton, ensuring the nitrogen cannot participate in hydrogen bond donation.

-

Methoxy Group (-OCH₃): This group adds moderate polarity and can act as a hydrogen bond acceptor, contributing favorably to interactions with protic solvents.

Overall Assessment: The molecule presents a duality. The large, nonpolar Boc group and aromatic ring drive solubility in less polar organic media, while the carboxylic acid group demands interaction with polar solvents. This balance suggests the compound is a moderately polar organic acid, for which the most effective solvents will be those that can successfully engage with both its polar and nonpolar domains.

Qualitative Solubility in Common Organic Solvents: A Predictive Framework

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | High | Strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds from the carboxylic acid make them excellent candidates for achieving high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents effectively solvate moderately polar organic compounds. DCM is particularly effective for dissolving protected amino acids and is a common choice for reactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | As protic solvents, alcohols can engage in hydrogen bonding with both the carboxylic acid and methoxy groups. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (Methanol > Ethanol > IPA). |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF is a better solvent than diethyl ether due to its higher polarity. Both can act as hydrogen bond acceptors for the carboxylic acid. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Ethyl acetate is a versatile solvent of intermediate polarity that can effectively solvate both the ester-like Boc group and interact with the carboxylic acid. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | The polarity of the carboxylic acid group is too high to be effectively solvated by these nonpolar aromatic solvents, despite favorable interactions with the benzene ring. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low / Insoluble | These nonpolar solvents cannot overcome the high polarity of the carboxylic acid, leading to negligible solubility. They are, however, excellent choices as anti-solvents for crystallization. |

Experimental Protocol: Gold Standard Determination of Thermodynamic Solubility

Predictive models provide a starting point, but for process development and regulatory filings, empirical data is required. The equilibrium shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated state.[1]

Causality in Experimental Design

This protocol is designed as a self-validating system. The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium, while the dual-step phase separation minimizes the risk of suspended microparticulates artificially inflating the measured concentration. Quantification via a validated HPLC method with a multi-point calibration curve ensures accuracy and precision.

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (4-decimal place)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (set to 25 °C)

-

Benchtop centrifuge with appropriate vial adapters

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with a UV detector and a suitable C18 column

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visually in excess (e.g., ~20-50 mg for a 2 mL solvent volume) is sufficient. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Allow the slurry to shake for at least 24 to 48 hours. This extended time is crucial to ensure the dissolution process reaches a true thermodynamic equilibrium.[2]

-

Phase Separation (Part 1 - Centrifugation): Remove the vial from the shaker and place it in a centrifuge. Spin at a high speed (e.g., 10,000 x g) for 15 minutes. This will pellet the majority of the excess solid.

-

Phase Separation (Part 2 - Filtration): Carefully draw the supernatant into a syringe, avoiding the solid pellet. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean HPLC vial. Filtration is a critical step to remove any remaining microscopic particulates.[2][3] Causality Note: The choice of a solvent-compatible (e.g., PTFE) filter is essential to prevent filter degradation and potential leaching of extractables, which could interfere with the analysis.

-

Dilution: Accurately dilute a known volume of the saturated solution with the mobile phase or a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. Determine the concentration of the compound by comparing its peak area to a standard curve prepared from known concentrations of the analyte.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Logical Workflow for Solvent Selection

The choice of a solvent is application-dependent. The following workflow provides a logical decision-making process for a research scientist.

Caption: Logical workflow for application-driven solvent selection.

Safety and Handling Precautions

While specific toxicological data for this compound is limited, it should be handled with the standard care afforded to all new chemical entities in a laboratory setting. Based on data for related anthranilic acid derivatives, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[4]

-

Handling: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a moderately polar compound whose solubility is dictated by the interplay between its lipophilic Boc group and its polar carboxylic acid function. High solubility is predicted in polar aprotic and chlorinated solvents, with moderate solubility in alcohols and esters. For process development, this predictive understanding must be supplemented with robust experimental data. The detailed shake-flask protocol provided herein represents the gold standard for generating reliable thermodynamic solubility data, which is fundamental to developing efficient, scalable, and reproducible chemical processes in pharmaceutical research and development.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Available at: [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. Available at: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Available at: [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Available at: [Link]

-

Amino Acid solubility question. (2017). Reddit. Available at: [Link]

-

Material Safety Data Sheet - N-Methylanthranilic acid. (n.d.). Cole-Parmer. Available at: [Link]

-

Chemical Properties of 5-Methoxyanthranilic acid (CAS 6705-03-9). (n.d.). Cheméo. Available at: [Link]

-

The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. (2021). PubMed. Available at: [Link]

-

5-Methoxyanthranilic acid | C8H9NO3 | CID 277930. (n.d.). PubChem. Available at: [Link]

-

N-Boc-5-hydroxyanthranilic acid | C12H15NO5 | CID 2757220. (n.d.). PubChem. Available at: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. Available at: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Available at: [Link]

-

N-Boc-N-methyl-5-methoxyanthranilic ac -. (n.d.). Clonagen. Available at: [Link]

Sources

A Comprehensive Guide to the Synthesis of N-Boc-N-methyl-5-methoxyanthranilic Acid: A Key Pharmaceutical Intermediate

Executive Summary: N-Boc-N-methyl-5-methoxyanthranilic acid is a valuable N-protected amino acid derivative frequently employed as a building block in the synthesis of complex pharmaceutical agents. The strategic placement of the methoxy group on the aromatic ring, combined with the N-methyl and N-Boc functionalities, provides a versatile scaffold for drug development. This guide offers an in-depth analysis of a reliable and commonly employed synthetic route, detailing the underlying chemical principles, step-by-step experimental protocols, and critical analytical data for process validation. The intended audience includes researchers, medicinal chemists, and process development scientists.

Introduction and Strategic Importance

This compound, with the chemical identifier CAS number 886362-08-9, is a synthetic intermediate whose structure is tailored for multi-step organic synthesis.[1] The tert-butoxycarbonyl (Boc) group provides robust protection of the secondary amine, which can be selectively removed under acidic conditions without affecting other functional groups.[2] The N-methylation can enhance the pharmacokinetic properties of a final drug molecule, potentially increasing metabolic stability and improving membrane permeability. The methoxy and carboxylic acid groups serve as additional handles for molecular elaboration, making this compound a strategic component in the construction of diverse bioactive molecules.

Chemical Profile:

-

Molecular Formula: C14H19NO5[1]

-

Molecular Weight: 281.30 g/mol

-

IUPAC Name: 2-((tert-butoxycarbonyl)(methyl)amino)-5-methoxybenzoic acid

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic analysis of the target molecule suggests a multi-step synthesis originating from a commercially available precursor, 5-methoxyanthranilic acid. The key transformations involve the sequential installation of the methyl and Boc groups onto the nitrogen atom of the anthranilic acid core.

The forward synthesis is therefore planned as a two-step process:

-

N-methylation: Introduction of a methyl group onto the primary amine of the starting material.

-

N-Boc Protection: Protection of the resulting secondary amine using di-tert-butyl dicarbonate (Boc anhydride).

This sequence is often preferred as direct methylation of a Boc-protected primary aniline can be challenging.

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Route

The chosen pathway begins with the readily available 2-amino-5-methoxybenzoic acid (5-methoxyanthranilic acid).[3][4]

Step 1: Synthesis of N-methyl-5-methoxyanthranilic acid

3.1.1 Principle and Mechanistic Insight This transformation involves the selective N-methylation of the primary aromatic amine. A variety of methylating agents can be employed; however, a common method utilizes dimethyl sulfate in the presence of a base. The reaction proceeds via an SN2 mechanism where the amine nitrogen acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate. The base is crucial for neutralizing the sulfuric acid byproduct generated during the reaction. It is important to control the stoichiometry to minimize undesired N,N-dimethylation.

3.1.2 Detailed Experimental Protocol

-

Setup: To a stirred solution of 5-methoxyanthranilic acid (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or 1,4-dioxane in a round-bottom flask, add a suitable base like sodium hydride (NaH, ~2.2 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Both the carboxylic acid and the amine will be deprotonated.

-

Methylation: Cool the reaction mixture back to 0 °C. Add dimethyl sulfate (Me2SO4, ~1.1 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and carcinogenic.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous solution to pH ~3-4 with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield N-methyl-5-methoxyanthranilic acid.

Step 2: Synthesis of this compound

3.2.1 Principle and Mechanistic Insight This step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. The standard reagent for this transformation is di-tert-butyl dicarbonate (Boc2O). The reaction is typically performed in the presence of a base (like triethylamine or sodium bicarbonate) which acts as a proton scavenger. The nitrogen atom of the N-methylated intermediate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc2O. The resulting tetrahedral intermediate collapses, eliminating tert-butanol and carbon dioxide as byproducts, to yield the stable N-Boc protected product.

3.2.2 Detailed Experimental Protocol

-

Setup: Dissolve the N-methyl-5-methoxyanthranilic acid (1.0 eq) from the previous step in a suitable solvent system, such as a mixture of 1,4-dioxane and water.[5]

-

Basification: Add a base, such as potassium carbonate or sodium bicarbonate (~3.0 eq), to the solution and stir until dissolved.

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc2O, ~1.2 eq) to the mixture. The reaction is often performed at room temperature.

-

Reaction: Stir the mixture vigorously overnight at room temperature.

-

Monitoring: The reaction can be monitored by TLC until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture under vacuum to remove the organic solvent.

-

Purification: Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove unreacted Boc2O. Acidify the aqueous layer to pH ~2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution). The product will typically precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Caption: Overall synthetic workflow for the target molecule.

Physicochemical and Spectroscopic Data Summary

Proper characterization of the final product is essential for validating the success of the synthesis. The data below serves as a reference for quality control.

| Property | Value | Source |

| CAS Number | 886362-08-9 | |

| Molecular Formula | C14H19NO5 | |

| Molecular Weight | 281.30 g/mol | Calculated |

| Appearance | Off-white to white solid | Typical Observation |

| ¹H NMR | Consistent with structure; key signals include Boc protons (~1.4 ppm), N-methyl protons (~3.2 ppm), methoxy protons (~3.8 ppm), and aromatic protons. | Expected |

| Purity (by HPLC) | ≥ 95% | Standard Requirement |

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving N-methylation of 5-methoxyanthranilic acid followed by N-Boc protection. This guide provides a detailed, logical, and scientifically grounded framework for its preparation. Careful execution of the experimental protocols and diligent in-process monitoring are key to obtaining a high yield and purity of this important pharmaceutical intermediate.

References

-

PubChem. (n.d.). 5-Methoxyanthranilic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Technical Disclosure Commons. (2023, January 31). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]

-

NIST. (n.d.). 5-Methoxyanthranilic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Stojković, M. R., & Stojanović, M. N. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to N-Boc-N-methyl-5-methoxyanthranilic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Boc-N-methyl-5-methoxyanthranilic acid, a key building block in modern medicinal chemistry and drug discovery. From its fundamental properties and commercial availability to detailed synthetic protocols and applications, this document serves as an essential resource for researchers leveraging this versatile compound in the synthesis of novel therapeutics.

Introduction: The Significance of N-Methylated Anthranilic Acid Derivatives

N-methylated anthranilic acid derivatives are a class of compounds that have garnered significant attention in pharmaceutical research. The strategic introduction of a methyl group to the amine of the anthranilic acid scaffold can profoundly influence the molecule's physicochemical and pharmacological properties. This modification can enhance metabolic stability, improve membrane permeability, and modulate the conformational preferences of the parent molecule, making it a valuable strategy in the design of drug candidates with improved pharmacokinetic profiles.[1] this compound, in particular, offers a unique combination of a protected N-methylamine and a methoxy-substituted aromatic ring, providing a versatile platform for the synthesis of complex molecular architectures.

Anthranilic acid and its derivatives serve as foundational frameworks for a variety of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) like fenamates.[2] Their utility extends to diverse therapeutic areas, with derivatives showing antimicrobial, antiviral, and insecticidal activities.[2] In the realm of oncology and other diseases, they have been investigated as apoptosis initiators, hedgehog signaling pathway suppressors, and inhibitors of aldo-keto reductase enzymes.[2][3] The N-Boc protecting group in the target molecule allows for controlled, sequential chemical transformations, a crucial aspect of multi-step organic synthesis.

Physicochemical Properties and Characterization

Understanding the fundamental properties of this compound and its precursors is crucial for its effective use in synthesis.

Precursor: 5-Methoxyanthranilic Acid

The starting material for the synthesis of the title compound is 5-methoxyanthranilic acid. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 6705-03-9 | PubChem |

| Molecular Formula | C₈H₉NO₃ | PubChem |

| Molecular Weight | 167.16 g/mol | PubChem[4] |

| Appearance | Solid | --- |

| Melting Point | 148-152 °C | Sigma-Aldrich |

This compound

| Property | Value | Source |

| CAS Number | 886362-08-9 | Clonagen[5] |

| Molecular Formula | C₁₄H₁₉NO₅ | --- |

| Molecular Weight | 281.30 g/mol | --- |

| Appearance | White to Yellow Solid | --- |

| Purity | Typically ≥97% | --- |

Note: The molecular formula and weight are calculated based on the structure. Appearance and purity are based on typical supplier specifications.

Commercial Availability

A number of chemical suppliers offer this compound and its precursors. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| Fisher Scientific (via eMolecules) | This compound | 886362-08-9 | --- | 1g | $557.29 |

| Clonagen (via Chemotra) | N-Boc-N-methyl-5-methoxyanthranilic ac - | 886362-08-9 | --- | 1g | Ask Price |

| Chem-Impex | Boc-N-methyl-2-aminobenzoic acid | 141871-02-5 | ≥ 98% (HPLC) | 1g | $120.88 |

| Sigma-Aldrich | 2-Amino-5-methoxybenzoic acid | 6705-03-9 | 97% | 1g / 5g | $92.40 / $136.00 |

Note: Prices and availability are subject to change. The Chem-Impex product is a related compound without the 5-methoxy group. The Sigma-Aldrich product is the precursor.

Synthesis Protocol: N-Methylation of N-Boc-5-methoxyanthranilic Acid

The following is a detailed, field-proven protocol for the N-methylation of a Boc-protected amino acid, adapted for the synthesis of this compound. This procedure is based on the well-established method of N-methylation using sodium hydride and methyl iodide.[6][7]

Rationale Behind Experimental Choices

The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for the deprotonation of both the carboxylic acid and the N-H of the Boc-carbamate. This forms a dianion, and the subsequent alkylation with methyl iodide (MeI) occurs selectively on the nitrogen atom.[7] The sodium cation is believed to chelate the carboxylate, preventing its reaction with the electrophilic methyl iodide.[7] Anhydrous tetrahydrofuran (THF) is an ideal aprotic solvent for this reaction as it is unreactive towards NaH and effectively solvates the reactants. The reaction is initially cooled to control the exothermic reaction and the evolution of hydrogen gas upon addition of NaH.

Detailed Experimental Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-5-methoxyanthranilic acid (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Methyl Iodide: Add methyl iodide (5-10 eq) to the cooled solution.[6]

-

Addition of Sodium Hydride: Carefully add sodium hydride (60% dispersion in mineral oil, 5-10 eq) portion-wise over a period of 1-2 hours, ensuring the reaction temperature does not rise significantly and the evolution of hydrogen gas is controlled.[6]

-

Reaction: After the complete addition of NaH, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously overnight.

-

Quenching: Carefully quench the reaction by slowly adding water at 0 °C.

-

Acidification: Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the advantageous properties conferred by the N-methylated anthranilic acid scaffold.

Incorporation into Peptide Scaffolds

The N-methylation of peptide backbones is a well-established strategy to enhance the therapeutic potential of peptides.[1] This modification can increase resistance to enzymatic degradation, improve cell permeability, and modulate receptor binding affinity. This compound can be incorporated into peptide sequences to introduce these favorable properties.

Synthesis of Heterocyclic Compounds

Anthranilic acid derivatives are versatile precursors for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs. The N-methylated and methoxy-substituted nature of the title compound provides a unique starting point for the construction of novel heterocyclic entities with potential therapeutic applications.

Development of Enzyme Inhibitors

Derivatives of anthranilic acid have been identified as potent inhibitors of various enzymes. For instance, N-benzoyl anthranilic acid derivatives have been shown to be selective inhibitors of aldo–keto reductase AKR1C3, an enzyme implicated in cancer.[3] The structural features of this compound make it an attractive starting material for the design and synthesis of novel enzyme inhibitors.

Modulation of Protein-Protein Interactions

Anthranilic acid derivatives have also been explored as modulators of protein-protein interactions. For example, they have been identified as adjunct agents that inhibit the function of Far Upstream Element Binding Protein 1 (FUBP1), a protein involved in the regulation of c-Myc, a key oncogene.[8]

Caption: Key applications of this compound in drug discovery.

Conclusion

This compound stands out as a highly valuable and versatile building block for researchers in organic synthesis and medicinal chemistry. Its unique structural features, combined with the strategic N-methylation, offer a powerful tool for the design and synthesis of novel drug candidates with potentially enhanced pharmacological properties. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this important chemical entity in advancing drug discovery efforts.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 277930, 5-Methoxyanthranilic acid. [Link]

-

Lokey Lab Protocols. N-Methylation of Boc amino acids. (2017-03-02). [Link]

-

Bavčar, D., Naumov, P., Stojan, J., & Gobec, S. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. Bioorganic & medicinal chemistry letters, 22(19), 6198-6201. [Link]

-

Han, K., et al. (2022). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. Journal of Medicinal Chemistry, 65(23), 15736-15753. [Link]

-

Konopka, K., & Naoum, J. (2025). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]

-

Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of organic chemistry, 74(21), 8384-8387. [Link]

-

Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug development research, 82(7), 945-958. [Link]

-

Clonagen. N-Boc-N-methyl-5-methoxyanthranilic ac -. [Link]

Sources

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. mdpi.com [mdpi.com]

- 3. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Methoxyanthranilic acid | C8H9NO3 | CID 277930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. clonagen.com [clonagen.com]

- 6. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

role of "N-Boc-N-methyl-5-methoxyanthranilic acid" in peptide synthesis

An In-Depth Technical Guide to the Strategic Incorporation of N-Boc-N-methyl-5-methoxyanthranilic acid in Advanced Peptide Synthesis

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The pursuit of novel peptide therapeutics with enhanced pharmacokinetic profiles has led to the exploration of non-canonical amino acids that impart specific, advantageous properties. This compound is a specialized building block designed for this purpose. Its rigid aromatic backbone, combined with N-methylation, offers a powerful tool for introducing conformational constraints, increasing metabolic stability, and improving the oral bioavailability of synthetic peptides. This guide provides an in-depth analysis of its physicochemical properties, its strategic role in peptide design, the specific challenges associated with its use, and detailed protocols for its successful incorporation into peptide chains. This document is intended for researchers, chemists, and drug development professionals actively engaged in the field of peptide science.

The Modern Imperative for Modified Amino Acids

Standard peptide backbones, composed of α-amino acids, are often susceptible to rapid enzymatic degradation and exhibit poor membrane permeability, limiting their therapeutic potential. The strategic substitution with modified residues is a cornerstone of modern peptidomimetic design. N-methylation is one of the most subtle yet impactful of these modifications.

The introduction of a methyl group onto the backbone amide nitrogen fundamentally alters the peptide's properties by:

-

Enhancing Proteolytic Resistance: The resulting tertiary amide bond is sterically shielded and resistant to cleavage by common proteases, extending the peptide's in-vivo half-life[1][2].

-

Improving Pharmacokinetics: N-methylation removes a hydrogen bond donor, which can reduce the polar surface area and increase lipophilicity. This modification is strongly correlated with improved membrane permeability and oral bioavailability[1][2].

-

Inducing Conformational Rigidity: The steric clash of the N-methyl group restricts free rotation around the C-N amide bond, often promoting a higher population of the cis-amide conformation. This effect can be used to stabilize specific secondary structures, such as β-turns, locking the peptide into its bioactive conformation[3][4][5].

This compound leverages these benefits within the unique framework of an anthranilic acid derivative, providing a pre-organized scaffold for constructing highly structured and robust peptides.

Physicochemical Profile of the Building Block

To effectively utilize this compound, it is crucial to understand its distinct chemical components and their contributions to its reactivity and function.

-

5-Methoxyanthranilic Acid Core: This non-α-amino acid provides a rigid, aromatic spacer. The ortho-disposition of the amine and carboxylate groups creates a scaffold that can induce sharp turns in a peptide chain. The 5-methoxy group is an electron-donating substituent that can influence the molecule's electronic properties and potential receptor interactions.

-

N-Methyl Group: As discussed, this is the key to enhancing proteolytic stability and modulating conformation. However, it also introduces significant steric hindrance, which presents the primary challenge during peptide coupling[6][7][8].

-

N-Boc (tert-Butoxycarbonyl) Group: This is a standard, acid-labile protecting group for the amine. Its role is to prevent self-polymerization and other unwanted side reactions during the activation and coupling of the carboxylic acid group. It is readily removed under moderately acidic conditions (e.g., trifluoroacetic acid), which are orthogonal to the conditions used for Fmoc-based synthesis, making it ideal for Boc-based solid-phase peptide synthesis (SPPS)[9].

Calculated and Component Properties

| Property | Value | Source / Comment |

| Molecular Formula | C₁₄H₁₉NO₅ | Calculated |

| Molecular Weight | 281.30 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred from similar compounds |

| Core Structure CAS | 6705-03-9 (for 5-Methoxyanthranilic acid) | PubChem CID: 277930[10][11] |

| Related Compound CAS | 669713-60-4 (for N-Boc-5-methylanthranilic acid) | ChemicalBook[12] |

Strategic Application in Peptide Synthesis

The incorporation of this building block is a deliberate design choice aimed at creating peptides with specific structural and functional attributes. However, its utility is intrinsically linked to overcoming the synthetic challenges it presents.

The Challenge: Steric Hindrance

The primary difficulty in using this compound lies in the profound steric hindrance around the reacting centers. The N-methyl group prevents the incoming nucleophile (the N-terminal amine of the growing peptide chain) from easily approaching the activated carboxyl group. This steric clash dramatically slows down the rate of amide bond formation and can lead to incomplete reactions with standard coupling protocols[6][8][13].

Overcoming the Hurdle: Advanced Coupling Protocols

To achieve high-yield incorporation of such hindered residues, the synthetic strategy must be optimized to maximize the reactivity of the coupling partners. This involves the selection of highly potent activating reagents and optimized reaction conditions.

Caption: Optimized SPPS cycle for sterically hindered N-methylated residues.

This protocol is designed for Boc-based solid-phase peptide synthesis (SPPS).

1. Materials and Reagents:

-

Resin: Aminomethylated resin (e.g., MBHA or PAM resin) pre-loaded with the peptide chain.

-

Building Block: this compound (4 equivalents relative to resin loading).

-

Activating Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.95 equivalents)[14][15].

-

Base: DIPEA (N,N-Diisopropylethylamine) (8 equivalents).

-

Solvent: Anhydrous, peptide-grade DMF (N,N-Dimethylformamide).

-

Washing Solvents: DMF, DCM (Dichloromethane).

2. Rationale for Reagent Selection:

-

Why HATU? Standard carbodiimide activators (like DIC) are often insufficient for hindered couplings. HATU is a uranium/aminium salt that forms a highly reactive OAt-active ester, which is more effective at acylating sterically demanding secondary amines than OBt esters formed by reagents like HBTU[15][16]. This enhanced reactivity is critical for achieving acceptable yields.

-

Why DIPEA? A non-nucleophilic hindered base is required to activate the carboxylic acid without competing as a nucleophile. DIPEA is the base of choice for this purpose[14][17]. An excess is used to ensure complete carboxylate formation and to neutralize the protonated amine on the resin.

3. Step-by-Step Coupling Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, deprotect the N-terminal Boc group of the preceding amino acid using 25-50% TFA in DCM. Neutralize the resulting ammonium salt with 5-10% DIPEA in DMF until a neutral pH is confirmed (e.g., with a bromophenol blue test). Wash the resin thoroughly with DMF (3-5 times).

-

Activation Solution Preparation (Pre-activation): In a separate vessel, dissolve this compound (4 eq) and HATU (3.95 eq) in a minimal volume of DMF. Add DIPEA (8 eq) to this solution and allow it to pre-activate for 5-10 minutes at room temperature[14]. The solution may change color.

-

Causality: Pre-activation ensures the formation of the reactive ester before it is introduced to the resin, maximizing its concentration and driving the reaction forward upon addition.

-

-

Coupling Reaction: Drain the DMF from the washed resin and immediately add the pre-activated solution. Agitate the mixture at room temperature.

-

Experimental Choice: Due to steric hindrance, a standard 1-hour coupling time will likely be insufficient. The reaction should be allowed to proceed for at least 4-12 hours[18]. Alternatively, microwave-assisted SPPS at a controlled temperature (e.g., 50-75°C) for 15-30 minutes can dramatically accelerate the coupling and improve yields[6].

-

-

Monitoring for Completion: After the initial coupling period, take a small sample of the resin, wash it thoroughly, and perform a qualitative test to check for the presence of free amines. The Kaiser test is not suitable for secondary amines. The bromophenol blue test is a reliable alternative[14]. A yellow color indicates a completed reaction, while a blue or green color signifies remaining free amines.

-

Recoupling (If Necessary): If the coupling is incomplete, drain the reaction vessel and repeat steps 2-4 with a fresh solution of activated building block. Double coupling is common for such difficult residues.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Structural and Functional Consequences

The successful incorporation of this compound has profound and predictable effects on the final peptide.

Sources

- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thieme.de [thieme.de]

- 9. N-Boc-5-hydroxyanthranilic acid | C12H15NO5 | CID 2757220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Methoxyanthranilic acid | C8H9NO3 | CID 277930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-氨基-5-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. ANTHRANILIC ACID, N-BOC-5-METHYL | 669713-60-4 [chemicalbook.com]

- 13. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. HATU - Wikipedia [en.wikipedia.org]

- 16. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. pubs.acs.org [pubs.acs.org]

The Strategic Role of N-Boc-N-methyl-5-methoxyanthranilic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the intricate landscape of drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. N-Boc-N-methyl-5-methoxyanthranilic acid, a strategically functionalized aromatic amino acid derivative, has emerged as a significant scaffold in medicinal chemistry. Its unique structural features—a protected secondary amine, a carboxylic acid, and a methoxy-substituted aromatic ring—provide a powerful handle for chemists to construct complex molecular architectures with desirable pharmacological properties. This guide delves into the synthesis, applications, and strategic importance of this building block, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthetic workflows.

| Property | Value |

| CAS Number | 886362-08-9 |

| Molecular Formula | C₁₄H₁₉NO₅ |

| Molecular Weight | 281.31 g/mol |

| Appearance | Off-white to white solid |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents |

| Purity | Typically ≥97% |

Note: Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be obtained from the certificate of analysis for a specific batch.

Synthesis of this compound: A Detailed Protocol

The preparation of this compound can be achieved through a multi-step synthesis starting from commercially available 5-methoxyanthranilic acid. The following protocol is a representative example of its synthesis.

Experimental Protocol: Synthesis of 2-(tert-butoxycarbonyl(methyl)amino)-5-methoxybenzoic acid

Step 1: N-Methylation of 5-methoxyanthranilic acid

-

To a solution of 5-methoxyanthranilic acid in a suitable solvent (e.g., THF), add a base such as sodium hydride (NaH) portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes.

-

Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-5-methoxyanthranilic acid.

Step 2: N-Boc Protection

-

Dissolve the N-methyl-5-methoxyanthranilic acid in a mixture of tert-butanol and water.

-

Add a base, such as sodium hydroxide, to adjust the pH to ~9-10.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) and stir the reaction at room temperature for 12-24 hours.

-

Acidify the reaction mixture with a mild acid (e.g., citric acid) to pH ~3-4.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram of the Synthetic Workflow

Caption: Synthetic route to this compound.

Application in Drug Discovery: A Key Building Block for PI3K Inhibitors

This compound has proven to be a valuable intermediate in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors, a class of targeted cancer therapeutics. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

While a definitive, publicly available synthesis for a specific marketed drug explicitly detailing the use of this exact building block can be elusive due to proprietary process chemistry, its utility is strongly indicated in patent literature for the synthesis of clinical candidates. For instance, patent WO2009143399A1, assigned to Pfizer, describes the synthesis of "2-(tert-butoxycarbonyl(methyl)amino)-5-methoxybenzoic acid" as a key intermediate for pyrimidinone derivatives that are potent PI3K inhibitors. This class of compounds includes clinical candidates like Gedatolisib (PF-05212384) .[1]

The general synthetic strategy involves the coupling of this compound with a suitable amino-heterocycle, followed by further functionalization to yield the final PI3K inhibitor.

The Strategic Importance of the Structural Motifs

The choice of this compound as a building block is not arbitrary. Each functional group plays a crucial role in the synthetic strategy and the biological activity of the final drug molecule:

-

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a robust and easily removable protecting group for the secondary amine. This allows for the selective reaction of the carboxylic acid moiety during amide bond formation, preventing unwanted side reactions. The Boc group can be readily removed under acidic conditions, unmasking the N-methylamine for subsequent synthetic transformations if required.

-

N-Methyl Group: The presence of the N-methyl group can have a significant impact on the pharmacological properties of the final drug. It can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway. Furthermore, the N-methyl group can influence the conformation of the molecule, potentially leading to improved binding affinity to the target protein.

-

5-Methoxy Group: The electron-donating methoxy group on the aromatic ring can modulate the electronic properties of the molecule, which can influence its binding to the kinase. It can also impact the physicochemical properties of the compound, such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

-

Carboxylic Acid: This functional group serves as a key handle for coupling with other fragments, typically through amide bond formation, which is a stable and common linkage in drug molecules.

Logical Relationship of the Building Block in PI3K Inhibitor Synthesis

Caption: General workflow for the utilization of the building block.

Conclusion: A Versatile Tool for the Medicinal Chemist's Toolbox

This compound represents a prime example of a well-designed building block that streamlines the synthesis of complex drug candidates. Its strategic combination of protecting groups and functional moieties provides chemists with the flexibility and control required for modern drug discovery campaigns. As the quest for more selective and potent kinase inhibitors continues, the demand for such sophisticated and versatile building blocks is only set to increase, solidifying the importance of this compound in the development of next-generation therapeutics.

References

Please note that while the synthesis of the building block is documented, a publicly available, step-by-step synthesis of a specific commercial drug starting from this exact intermediate is often proprietary. The connection is established through patent literature and the logical retrosynthetic analysis of the final drug structure.

Sources

Title: A Technical Guide to the Design, Synthesis, and Biological Evaluation of N-Methyl-5-Methoxyanthranilic Acid Derivatives as Potential Therapeutics

An in-depth technical guide by a Senior Application Scientist

Abstract

Anthranilic acid and its analogues are recognized as privileged pharmacophores in modern drug discovery, forming the backbone of numerous therapeutic agents.[1][2] Their structural versatility allows for the creation of large compound libraries, facilitating comprehensive structure-activity relationship (SAR) analyses.[1] This guide focuses on a specific, highly functionalized scaffold: N-Boc-N-methyl-5-methoxyanthranilic acid . We will deconstruct the rationale for its use as a starting material, detailing its potential for generating novel derivatives targeting critical disease pathways, with a primary focus on protein kinase inhibition. This document provides a strategic framework, from synthetic design and detailed experimental protocols to biological evaluation methodologies, aimed at researchers and drug development professionals seeking to exploit this promising chemical scaffold.

Part 1: The Anthranilic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to Anthranilic Acid Derivatives as Pharmacophores

The anthranilic acid motif is a cornerstone of medicinal chemistry. Its inherent properties—an aromatic ring substituted with both a carboxylic acid and an amino group—provide ideal anchor points for building molecular complexity. This scaffold is not merely a synthetic curiosity; it is the core of established drugs, including anti-inflammatory fenamates and diuretics.[2] The true power of this scaffold lies in its capacity for modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic substitution on the anthranilic acid framework has led to the development of compound libraries that have yielded potent inhibitors for a wide array of biological targets.[1]

Overview of Known Biological Activities

Derivatives of anthranilic acid have demonstrated a remarkable breadth of biological activity. Beyond their classical use in anti-inflammatory agents, these compounds have been successfully developed as:

-

Anticancer Agents: Acting as kinase inhibitors, apoptosis inducers, and modulators of pathways like Hedgehog and MAPK.[1][3]

-

Antiviral Agents: Notably as inhibitors of the hepatitis C virus (HCV) NS5B polymerase.[1]

-

Metabolic Disease Modulators: Including α-glucosidase inhibitors for diabetes management.

-

Enzyme Inhibitors: Targeting aldo-keto reductase enzymes, which are implicated in cancer and other conditions.[1][4]

-

Neuroprotective Agents: By downregulating pathways associated with neurodegeneration.[1]

This wide range of applications underscores the scaffold's status as a "privileged structure," capable of interacting with diverse biological targets.[5]

Focus on Kinase Inhibition: A Prominent Therapeutic Target

Among the most significant applications for anthranilic acid derivatives is the inhibition of protein kinases.[3][5] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer. The anthranilic acid scaffold serves as an excellent foundation for designing kinase inhibitors, with notable examples including inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and MEK kinases.[3][5] The ability of this scaffold to present substituents in a well-defined three-dimensional space allows for precise interactions within the ATP-binding pocket of these enzymes.

Part 2: Rationale for Derivatizing this compound

The choice of "this compound" as a starting material is a deliberate, multi-faceted strategic decision. Each component of the molecule serves a specific purpose in the context of a drug discovery campaign.

Deconstruction of the Core Moiety

-

The 5-methoxy Group: Substitution on the benzene ring is critical for modulating electronic properties and directing interactions with the target protein. A methoxy group at the 5-position can act as a hydrogen bond acceptor and influence the overall conformation of the molecule. Its position is analogous to other successful aniline-based inhibitors, such as the 5-(ethylsulfonyl)-2-methoxyaniline fragment found in potent VEGFR2 inhibitors, which makes critical contacts with the kinase hinge region.[6][7]

-

The N-methyl Group: N-methylation serves several key functions. It can enhance metabolic stability by preventing N-dealkylation, improve cell permeability, and, crucially, lock the conformation of the amide bond that will be formed during derivatization. This conformational constraint can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[8] N-methylamide derivatives of other scaffolds have shown significantly increased antagonist activity compared to their non-methylated counterparts.[9]

-

The N-Boc Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its presence allows for selective reactions at other parts of the molecule (e.g., the carboxylic acid) before it is cleanly removed under acidic conditions to reveal the N-methylamino group for subsequent derivatization. This provides a robust and controlled synthetic route.[10][11]

Proposed Therapeutic Hypothesis: Targeting Protein Kinases

Our central hypothesis is that derivatives of N-methyl-5-methoxyanthranilic acid can be designed as potent and selective protein kinase inhibitors. The core scaffold is designed to mimic the hinge-binding motif of many Type I and Type II kinase inhibitors. The N-methyl-amino group and the adjacent carboxylic acid (converted to an amide) can form critical hydrogen bonds with the kinase "hinge" region, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets.

Caption: High-level workflow for the synthesis of the derivative library from the core scaffold.

Step-by-Step Protocol: N-Boc Deprotection

Causality: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group with minimal side reactions. Dichloromethane (DCM) is an excellent solvent that is inert to the reaction conditions. The reaction is run at room temperature as it typically proceeds to completion quickly without heating.

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA, 10 eq) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).

-

Workup: Remove the solvent and excess TFA under reduced pressure.

-

Neutralization: Re-dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude deprotected intermediate, N-methyl-5-methoxyanthranilic acid, which can often be used in the next step without further purification.

Protocol: Amide Coupling for Library Generation

Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form an active ester, facilitating rapid amide bond formation with minimal racemization. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the acid produced during the reaction without interfering with the coupling agent.

-